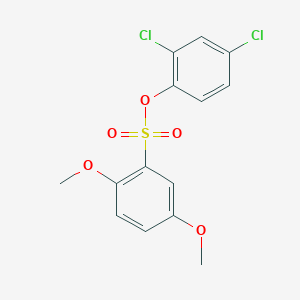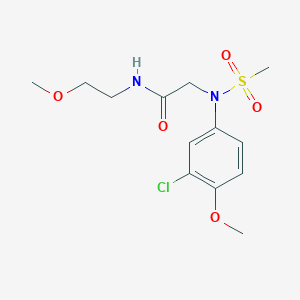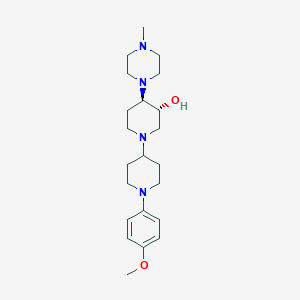![molecular formula C24H22N2O3 B5228091 N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5228091.png)
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide, also known as PBP10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. PBP10 belongs to the family of benzamide derivatives, which have been shown to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways. N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide has been shown to inhibit the activity of NF-kB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to activate the Nrf2-ARE pathway, which is responsible for the antioxidant response in cells.
Biochemical and Physiological Effects:
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide has been shown to protect neurons from oxidative stress and prevent neuronal cell death.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide has also been shown to exhibit low toxicity in vitro and in vivo. However, there are also some limitations to using N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that need to be carefully evaluated.
Orientations Futures
There are several future directions for research on N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to evaluate the efficacy and safety of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide in animal models and clinical trials. Another area of interest is the development of novel derivatives of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide that exhibit improved potency and selectivity. Overall, N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide has shown great promise as a potential therapeutic agent, and further research is needed to fully understand its biological effects and potential applications.
Méthodes De Synthèse
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide can be synthesized using a multi-step procedure that involves the reaction of 4-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-methyl-2-aminobenzoxazole to form the desired product. The purity and yield of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide can be improved by using various purification techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to protect neurons from oxidative stress and prevent neuronal cell death.
Propriétés
IUPAC Name |
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-3-14-28-20-11-7-17(8-12-20)23(27)25-19-9-5-18(6-10-19)24-26-21-15-16(2)4-13-22(21)29-24/h4-13,15H,3,14H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDAZWKGFCMULW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-6-[([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5228014.png)
![ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5228015.png)
![N-[2-(1H-indol-1-yl)ethyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5228024.png)
![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B5228030.png)
![3-chloro-1-cyclohexyl-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5228040.png)

![ethyl 3-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5228058.png)

![1-[4-(1-adamantyl)phenoxy]-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5228067.png)



![6-[(2-anilino-2-oxoethyl)thio]-5-cyano-2-methyl-4-(5-methyl-2-furyl)-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5228122.png)
